N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-21(22-15-5-8-18-19(9-15)27-12-26-18)14-3-6-16(7-4-14)25-10-20-23-17(11-28-20)13-1-2-13/h3-9,11,13H,1-2,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYWQNMGYCJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate linking agents and conditions.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to active sites, while the benzamide moiety can enhance specificity and affinity. This compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide
- Key Differences : Replaces the thiazole-methoxy group with a butanamido-isoindolyl chain.
- This substitution may reduce membrane permeability due to increased polarity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ():
- Key Differences: Substitutes the cyclopropyl group with a 4-methylphenyl moiety and replaces the benzodioxolyl group with a phenoxy-benzamide.
- The phenoxy group may confer π-π stacking interactions with aromatic residues in target proteins. This compound exhibited 129.23% activity (p < 0.05), suggesting high potency in its therapeutic context .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():
- Key Differences : Features a chloro-thiazole and difluorobenzamide instead of cyclopropyl-thiazole and benzodioxolyl groups.
- Crystal structure analysis revealed hydrogen-bonded dimers (N–H⋯N) and C–H⋯F/O interactions, stabilizing the solid state .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Key Differences : Replaces the benzamide’s methoxy group with a cyclopropane-carboxamide linked to a substituted thiazole.
- Impact : The cyclopropane ring and pyrrolidinyl-benzoyl group introduce conformational constraints and basicity, which may improve binding to targets requiring cationic interactions. The methoxyphenyl-thiazole substitution could enhance π-stacking .
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide ():
- Key Differences : Incorporates a pyridinyl-thiazole and morpholine-sulfonyl group.
- Impact : The pyridinyl group introduces hydrogen-bond acceptors, while the sulfonyl-morpholine moiety enhances solubility. These features may favor interactions with polar binding pockets, contrasting with the target compound’s lipophilic cyclopropyl group .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety, known for its diverse biological activities.
- A thiazole ring, which is often associated with antimicrobial and anticancer properties.
- A methoxy group that may enhance lipophilicity and bioavailability.
Antitumor Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit notable antitumor effects. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Apoptosis induction |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |
Antimicrobial Activity
The thiazole component is particularly noteworthy for its antimicrobial properties. Studies have shown that similar compounds possess activity against a range of bacteria and fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Antifungal |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death in cancer cells.
- Enzyme Inhibition : Targeting enzymes such as topoisomerases and proteasomes.
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of benzodioxole derivatives, including this compound:
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzodioxole derivatives and evaluated their cytotoxicity against various cancer cell lines. The compound demonstrated significant antitumor activity with IC50 values lower than those of standard chemotherapeutic agents.
Study 2: Antimicrobial Properties
Another investigation detailed in Pharmaceutical Biology assessed the antimicrobial efficacy against resistant strains of bacteria. The compound exhibited potent activity comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
